![molecular formula C15H21NO4 B5607905 2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one](/img/structure/B5607905.png)
2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one
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Overview
Description
2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a piperidine derivative with a pyranone precursor under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one: shares structural similarities with other piperidine and pyranone derivatives.
Other similar compounds: include those with variations in the substituents on the piperidine or pyranone rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-6-methylpyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-11(17)8-12(20-10)13(18)16-6-5-15(4,19)14(2,3)9-16/h7-8,19H,5-6,9H2,1-4H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHDKUNWLVNGJM-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(=O)N2CCC(C(C2)(C)C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C(O1)C(=O)N2CC[C@](C(C2)(C)C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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